7-(2-furylmethyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(2-furylmethyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of fused triazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 7-(2-furylmethyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(2-furylmethyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(2-furylmethyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition results in the suppression of tumor cell growth and proliferation.
Comparison with Similar Compounds
Similar compounds to 7-(2-furylmethyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit CDK2.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK1 inhibitors.
Triazolothiadiazine: Used in drug design and development for its diverse pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the broad range of biological activities it exhibits.
Properties
Molecular Formula |
C21H19N5O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H19N5O/c1-13-7-4-5-9-17(13)19-23-21-18-14(2)15(3)25(11-16-8-6-10-27-16)20(18)22-12-26(21)24-19/h4-10,12H,11H2,1-3H3 |
InChI Key |
FURLUGCXYGTZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CO5)C)C |
Origin of Product |
United States |
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